Cas no 351-70-2 (Benzyl Trifluoroacetate)

Benzyl Trifluoroacetate (C9H7F3O2) is a versatile trifluoroacetylating reagent commonly used in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity in esterification and acylation reactions, facilitated by the electron-withdrawing trifluoroacetyl group. The compound is particularly useful for protecting hydroxyl and amino groups under mild conditions, ensuring selective transformations in complex molecular frameworks. Its stability and ease of handling make it a preferred choice for laboratory-scale and industrial processes. Additionally, Benzyl Trifluoroacetate’s compatibility with a range of solvents and reagents enhances its utility in multi-step synthetic routes. The product is typically supplied as a clear, colorless liquid with high purity, ensuring consistent performance in demanding applications.
Benzyl Trifluoroacetate structure
Benzyl Trifluoroacetate structure
Product name:Benzyl Trifluoroacetate
CAS No:351-70-2
MF:C9H7F3O2
MW:204.145893335342
CID:1468574
PubChem ID:561775

Benzyl Trifluoroacetate Chemical and Physical Properties

Names and Identifiers

    • Benzyl trifluoroacetate
    • Trifluor-essigsaeure-benzylester
    • CTK0E3708
    • Benzyl triflate
    • benzyl 2,2,2-trifluoroacetate
    • Benzyltriflat
    • trifluoro-acetic acid benzyl ester
    • AG-E-27124
    • Methanesulfonic acid, trifluoro-, phenylmethyl ester
    • SCHEMBL3296385
    • Trifluoroacetic acid, benzyl ester
    • 351-70-2
    • benzyl2,2,2-trifluoroacetate
    • Phenylmethyl 2,2,2-trifluoroacetate
    • AKOS007930698
    • Acetic acid, trifluoro-, benzyl ester
    • InChI=1/C9H7F3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H
    • Trifluoroacetic acid benzyl ester
    • Acetic acid, trifluoro-, phenylmethyl ester
    • DB-229970
    • MFCD00574872
    • Benzyl Trifluoroacetate
    • MDL: MFCD00574872
    • Inchi: InChI=1S/C9H7F3O2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2
    • InChI Key: HDYQLGLEPPGPEV-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)C(F)(F)F

Computed Properties

  • Exact Mass: 204.04000
  • Monoisotopic Mass: 204.03981395g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 194.0±35.0 °C at 760 mmHg
  • Flash Point: 57.8±18.2 °C
  • PSA: 26.30000
  • LogP: 2.29210
  • Vapor Pressure: 0.5±0.4 mmHg at 25°C

Benzyl Trifluoroacetate Security Information

Benzyl Trifluoroacetate Customs Data

  • HS CODE:2915900090
  • Customs Data:

    China Customs Code:

    2915900090

    Overview:

    2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Benzyl Trifluoroacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1258601-1g
Trifluoroacetic acid benzyl ester
351-70-2 99%
1g
$135 2024-06-06
eNovation Chemicals LLC
Y1258601-100g
Trifluoroacetic acid benzyl ester
351-70-2 99%
100g
$350 2024-06-06
1PlusChem
1P00CM7U-5g
Trifluoroacetic acid benzyl ester
351-70-2 99%
5g
$11.00 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1652130-1g
Benzyl 2,2,2-trifluoroacetate
351-70-2 98%
1g
¥118.00 2024-05-17
A2B Chem LLC
AF87866-25g
Benzyl 2,2,2-trifluoroacetate
351-70-2 99%
25g
$45.00 2024-04-20
A2B Chem LLC
AF87866-5g
Benzyl 2,2,2-trifluoroacetate
351-70-2 99%
5g
$10.00 2024-04-20
1PlusChem
1P00CM7U-25g
Trifluoroacetic acid benzyl ester
351-70-2 99%
25g
$48.00 2025-02-26
eNovation Chemicals LLC
Y1258601-25g
Trifluoroacetic acid benzyl ester
351-70-2 99%
25g
$170 2025-02-20
Chemenu
CM312377-500g
Benzyl 2,2,2-trifluoroacetate
351-70-2 95%
500g
$383 2023-02-02
1PlusChem
1P00CM7U-1g
Trifluoroacetic acid benzyl ester
351-70-2 99%
1g
$10.00 2025-02-26

Benzyl Trifluoroacetate Production Method

Additional information on Benzyl Trifluoroacetate

Benzyl Trifluoroacetate (CAS No. 351-70-2): A Comprehensive Overview

Benzyl Trifluoroacetate (CAS No. 351-70-2) is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, also known as trifluoroacetylbenzyl ester, is characterized by its unique chemical structure, which combines the benzyl group with the trifluoroacetyl group. The molecule's structure contributes to its distinctive properties, making it valuable in both academic research and industrial applications.

The synthesis of Benzyl Trifluoroacetate typically involves the reaction of benzyl alcohol with trifluoroacetic anhydride under specific conditions. This reaction is often catalyzed by acids or bases to enhance efficiency. The resulting compound is a clear, colorless liquid with a faint odor, which is stable under normal conditions but requires careful handling due to its reactivity.

One of the most notable applications of Benzyl Trifluoroacetate is in organic synthesis, where it serves as a valuable reagent for the formation of esters and other functional groups. Its ability to act as an acylating agent makes it particularly useful in the preparation of complex molecules, including pharmaceuticals and agrochemicals. Recent studies have highlighted its role in the synthesis of bioactive compounds, where it facilitates the construction of intricate molecular architectures.

In addition to its role in organic synthesis, Benzyl Trifluoroacetate has found applications in polymer chemistry. Researchers have explored its use as a monomer in the production of fluoropolymers, which are known for their exceptional thermal and chemical resistance. These polymers are widely used in industries such as aerospace, electronics, and chemical processing due to their ability to withstand extreme conditions.

The compound's electronic properties also make it a subject of interest in materials science. Its trifluoroacetyl group imparts strong electron-withdrawing effects, which can be exploited in the design of advanced materials such as semiconductors and optoelectronic devices. Recent advancements in nanotechnology have seen Benzyl Trifluoroacetate being utilized as a precursor for the synthesis of nanoparticles with tailored electronic properties.

From an environmental perspective, understanding the fate and behavior of Benzyl Trifluoroacetate in natural systems is crucial. Studies have shown that the compound undergoes hydrolysis under certain conditions, leading to the formation of trifluoroacetic acid (TFA) and benzyl alcohol. While TFA is biodegradable under aerobic conditions, its persistence in certain environments has raised concerns about its long-term ecological impact.

In terms of safety considerations, handling Benzyl Trifluoroacetate requires adherence to standard laboratory protocols due to its potential irritant properties. Proper ventilation and personal protective equipment are recommended during its use to minimize exposure risks.

The versatility of Benzyl Trifluoroacetate continues to drive innovation across multiple disciplines. As researchers uncover new applications and synthesize novel materials using this compound, its significance in both academic and industrial settings is expected to grow further.

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